![molecular formula C11H13N3S2 B2488748 2-(甲硫基)-4-(1-吡咯烷基)噻吩并[2,3-d]嘧啶 CAS No. 383146-89-2](/img/structure/B2488748.png)
2-(甲硫基)-4-(1-吡咯烷基)噻吩并[2,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and is substituted with a methylsulfanyl group and a pyrrolidinyl group. These substitutions can significantly influence the compound’s chemical properties and biological activities.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential use as an anticancer agent due to its ability to inhibit tubulin polymerization.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
Target of Action
The primary target of the compound 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine is the enzyme phosphodiesterase 4 (PDE4) . PDE4 is a critical enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a significant role in various cellular processes .
Mode of Action
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine acts as an inhibitor of PDE4 . By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . The elevated cAMP levels can then influence various cellular processes, including inflammation and immune response .
Biochemical Pathways
The action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine primarily affects the cAMP-dependent pathway . By inhibiting PDE4 and thus increasing cAMP levels, it modulates the activity of protein kinase A (PKA), a key enzyme in this pathway . PKA, in turn, can phosphorylate a variety of target proteins, leading to changes in cell function .
Result of Action
The result of the action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine is the modulation of cellular processes controlled by cAMP . This can lead to a variety of effects, depending on the specific cell type and context. For example, in immune cells, increased cAMP levels can suppress inflammatory responses .
生化分析
Biochemical Properties
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine has been shown to interact with enzymes such as PDE4 . It has been designed as a potential inhibitor of PDE4, showing promising inhibitory properties . The nature of these interactions involves the compound binding to the enzyme, thereby inhibiting its function .
Cellular Effects
The effects of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine on cells have been studied in the context of its inhibitory effects on PDE4 . It has been shown to inhibit PDE4D in vitro and cause dose-dependent inhibition of TNF-α . This suggests that the compound may influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine involves its binding to enzymes such as PDE4 . This binding interaction leads to the inhibition of the enzyme, which can result in changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions. One common approach is the Gewald reaction, which is used to construct the thienopyrimidine ring. This reaction involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base.
Subsequent steps may include:
Cyclization: The intermediate product undergoes cyclization to form the thienopyrimidine core.
Substitution: Introduction of the methylsulfanyl group and the pyrrolidinyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the Gewald reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under certain conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Heterocyclic fused pyrimidines: Compounds with additional fused rings that may exhibit different biological activities.
Uniqueness
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylsulfanyl group and a pyrrolidinyl group can enhance its solubility, stability, and ability to interact with biological targets compared to other thienopyrimidine derivatives .
属性
IUPAC Name |
2-methylsulfanyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-15-11-12-9(14-5-2-3-6-14)8-4-7-16-10(8)13-11/h4,7H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXISDQJIIHOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
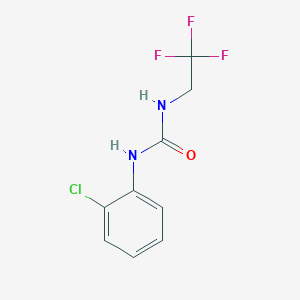
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)
![3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one](/img/structure/B2488668.png)
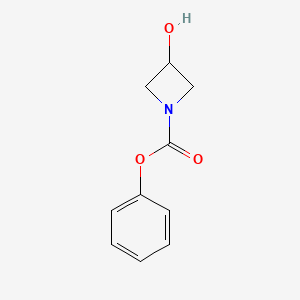
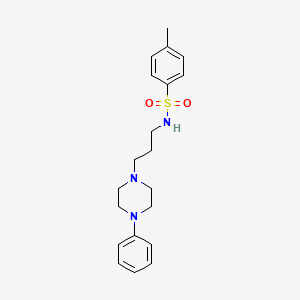
![N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)
![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)
![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)
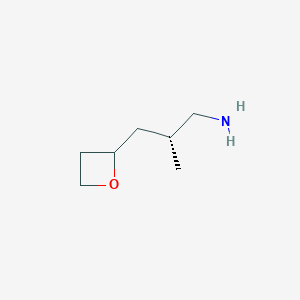
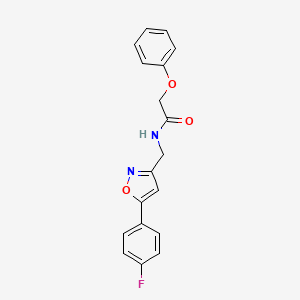
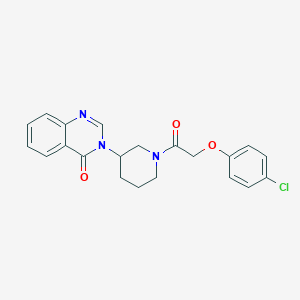
![2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2488682.png)
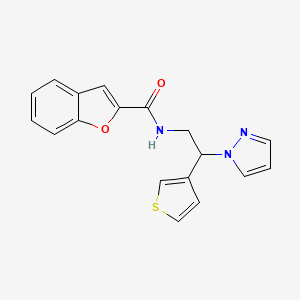
![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2488688.png)
